![molecular formula C17H21N5O4 B2791541 (6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-yl)(3-((6-methoxypyrazin-2-yl)oxy)piperidin-1-yl)methanone CAS No. 2034581-57-0](/img/structure/B2791541.png)

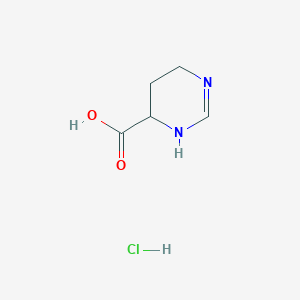

(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-yl)(3-((6-methoxypyrazin-2-yl)oxy)piperidin-1-yl)methanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

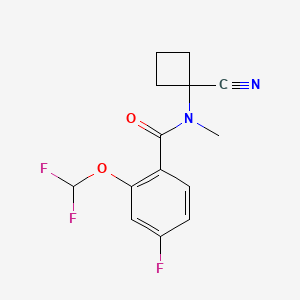

The compound is a complex organic molecule. It contains functional groups such as pyrazolo, oxazin, methoxy, and piperidin . These types of compounds are often found in pharmaceuticals and could have various biological activities.

Molecular Structure Analysis

The molecular structure of similar compounds often involves multiple ring structures, including a pyrazolo and an oxazin ring. These rings are likely to be part of a larger bicyclic or tricyclic system .Chemical Reactions Analysis

The chemical reactions involving such compounds can be quite diverse, depending on the specific functional groups present and the reaction conditions. Typically, reactions could involve the opening or closing of rings, the addition or removal of functional groups, or the formation of new bonds .Scientific Research Applications

1,3-Dipolar Cycloadditions and Pyrazole Synthesis

The compound’s structure suggests potential applications in 1,3-dipolar cycloadditions. These reactions are essential for obtaining pyrazoles with varying degrees of saturation. Azomethine imines, such as the one present in this compound, play a crucial role in these cycloadditions. Researchers can explore its reactivity in these reactions to synthesize novel pyrazole derivatives .

Antibiotic and Anti-Alzheimer Activity

Bicyclic pyrazolidinones, which can be derived from azomethine imines, exhibit interesting biological properties. Specifically, they have been associated with antibiotic activity and anti-Alzheimer effects. Investigating the compound’s potential in these areas could yield valuable insights for drug development .

Kinase Inhibition and Selectivity

The aminopiperidine moiety within the compound could be relevant for kinase inhibition studies. Substitution at sp3 positions in the hinge region of kinases is rarely tolerated, making this compound intriguing for exploring kinome selectivity. Researchers could investigate its interaction with kinases and evaluate its potential as a kinase inhibitor .

Synthesis of Pyrazolo-Fused Indolones

The compound’s structure contains elements conducive to synthesizing pyrazolo-fused indolones. Researchers could explore its use in straightforward and scalable synthetic routes, such as Fischer-indole synthesis and intramolecular esterification. These pyrazolo-fused indolones may have applications in various fields, including medicinal chemistry .

Anti-HIV-1 Activity (Indole Derivatives)

While not directly related to the compound, it’s worth noting that indole derivatives have been studied for their anti-HIV-1 potential. Researchers have reported novel indolyl and oxochromenyl xanthenone derivatives and performed molecular docking studies to assess their anti-HIV-1 activity .

Mechanism of Action

Future Directions

properties

IUPAC Name |

6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-yl-[3-(6-methoxypyrazin-2-yl)oxypiperidin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21N5O4/c1-24-14-9-18-10-15(19-14)26-12-4-2-5-21(11-12)17(23)13-8-16-22(20-13)6-3-7-25-16/h8-10,12H,2-7,11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPAVFRUJUYLLJR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CN=CC(=N1)OC2CCCN(C2)C(=O)C3=NN4CCCOC4=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21N5O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-yl)(3-((6-methoxypyrazin-2-yl)oxy)piperidin-1-yl)methanone | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[2-(4-chloro-3-fluoroanilino)-2-oxoethyl]-N~5~-(4-fluorobenzyl)-4-methyl-1,3-thiazole-5-carboxamide](/img/structure/B2791460.png)

![1-Boc-4-[cis-2-aminocyclohexyl]piperazine](/img/structure/B2791461.png)

![Benzo[d]thiazol-2-yl(4-(6-bromobenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2791464.png)

![3-Chloro-N-[1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]pyrrolidin-3-yl]benzamide](/img/structure/B2791468.png)

![N,N-diethyl-3-[1-(prop-2-yn-1-yl)piperidin-4-yl]propanamide](/img/structure/B2791469.png)

![N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-2-(2,4-dimethylphenyl)acetamide](/img/structure/B2791472.png)

![1-(3-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)phenyl)-3-phenethylurea](/img/structure/B2791474.png)

![(2E)-3-{5-bromo-2-[(ethoxycarbonyl)ethoxy]phenyl}prop-2-enoic acid](/img/structure/B2791476.png)

![1-{Thieno[3,2-b]thiophen-2-yl}ethan-1-one](/img/structure/B2791477.png)